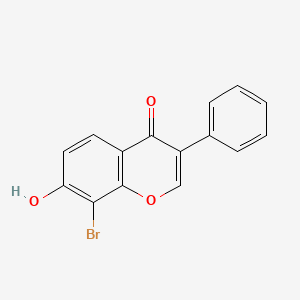

8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one

Description

8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one is a synthetic benzopyranone derivative characterized by a benzopyran-4-one core substituted with a bromine atom at position 8, a hydroxyl group at position 7, and a phenyl group at position 3. The bromine and hydroxyl groups contribute to its electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science.

Properties

CAS No. |

19816-31-0 |

|---|---|

Molecular Formula |

C15H9BrO3 |

Molecular Weight |

317.13 g/mol |

IUPAC Name |

8-bromo-7-hydroxy-3-phenylchromen-4-one |

InChI |

InChI=1S/C15H9BrO3/c16-13-12(17)7-6-10-14(18)11(8-19-15(10)13)9-4-2-1-3-5-9/h1-8,17H |

InChI Key |

AWPINZBTPNZAJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves the bromination of 7-hydroxy-3-phenyl-4H-chromen-4-one. This can be achieved through the reaction of 7-hydroxy-3-phenyl-4H-chromen-4-one with bromine in the presence of a suitable solvent such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 serves as a key site for nucleophilic substitution. Common reagents and outcomes include:

| Reagent/Conditions | Product Formed | Key Observations |

|---|---|---|

| Sodium methoxide (NaOMe) in methanol | Methoxy substitution at C-8 | Mild conditions, high regioselectivity |

| Amines (e.g., NH₃, alkylamines) | 8-Amino derivatives | Requires polar aprotic solvents (DMF/DMSO) |

| Thiols (e.g., HS-R) | 8-Thioether derivatives | Catalyzed by Cu(I)/Pd(0) complexes |

Example : Reaction with methylamine in DMF yields 8-(methylamino)-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one , a precursor for bioactivity studies.

Electrophilic Substitution Reactions

The electron-rich aromatic rings (chromenone core and phenyl group) undergo electrophilic substitution:

Hydroxyl Group at C-7

-

Methylation : Methyl iodide (CH₃I) with K₂CO₃ in acetone produces 7-methoxy-8-bromo-3-phenyl-4H-1-benzopyran-4-one .

-

Acylation : Acetic anhydride (Ac₂O) in pyridine forms 7-acetoxy-8-bromo-3-phenyl-4H-1-benzopyran-4-one .

Phenyl Ring at C-3

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions relative to existing substituents.

-

Halogenation : Br₂/FeBr₃ yields dihalogenated derivatives.

Oxidation

-

Hydroxyl to Ketone : Strong oxidants (e.g., KMnO₄) convert the C-7 hydroxyl group to a ketone, forming 8-bromo-3-phenyl-4H-1-benzopyran-4,7-dione .

-

Phenyl Ring Oxidation : Ozone or RuO₄ cleaves the phenyl ring to carboxylic acids under harsh conditions.

Reduction

-

Bromine Removal : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding 7-hydroxy-3-phenyl-4H-1-benzopyran-4-one .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, base | Biaryl derivatives for drug design |

| Ullmann | CuI, diamine ligand, aryl halide | 8-Aryl substituted chromenones |

Example : Suzuki coupling with 4-methoxyphenylboronic acid produces 8-(4-methoxyphenyl)-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one , enhancing solubility for pharmacological studies.

Complexation and Chelation

The hydroxyl and ketone groups enable metal coordination:

-

Fe(III) Complexes : Forms stable complexes in ethanol/water, used in antioxidant assays.

-

Cu(II) Chelation : Enhances radical-scavenging activity in vitro.

Degradation Pathways

-

Photolytic Degradation : UV exposure induces cleavage of the chromenone ring, forming bromophenolic fragments.

-

Acidic Hydrolysis : Concentrated HCl at 100°C degrades the compound into 3-phenylcoumarin and HBr.

Synthetic Modifications for Bioactivity

Derivatization strategies include:

-

Glycosylation : Attachment of sugar moieties (e.g., glucose) to the hydroxyl group improves water solubility.

-

Esterification : Reaction with chloroacetyl chloride forms prodrugs with enhanced bioavailability .

Table 2: Stability Under Various Conditions

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| pH 2.0, 37°C | 12 | 3-Phenylcoumarin, HBr |

| pH 7.4, 37°C | 48 | Minimal degradation |

| UV Light (254 nm) | 2 | Bromophenolic fragments |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes

Mechanism of Action

The biological activity of 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by interacting with tubulin and disrupting microtubule formation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Halogen Type and Position: The 8-bromo substitution in the target compound and ’s analog (CAS 660389-51-5) enhances molecular weight and polarizability compared to non-brominated derivatives. However, ’s compound (CAS 61222-76-2) contains three bromine atoms, significantly increasing its molecular weight (472.83 g/mol) and lipophilicity, which may improve membrane permeability but also raise toxicity risks .

- Aromatic Ring Modifications: The 3-phenyl group in the target compound is simpler than the 3,4-dichlorophenyl group in , which introduces electron-withdrawing chlorine atoms. This increases lipophilicity (logP) and may enhance receptor affinity in hydrophobic environments .

Biological Activity

8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one is a synthetic compound belonging to the chromenone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 8-position and a hydroxyl group at the 7-position of the benzopyran ring. Its molecular formula is C16H13BrO3, with a molecular weight of approximately 317.15 g/mol. The unique structural features contribute to its reactivity and biological activity.

Biological Activities

1. Antioxidant Properties

this compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. This property is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

2. Antiproliferative Activity

Research indicates that this compound has antiproliferative effects against various cancer cell lines. For instance, studies have shown that it inhibits the growth of MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range . This suggests potential utility in cancer therapy, particularly for resistant cell lines.

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. In vitro studies have shown that it can prevent β-amyloid aggregation, a hallmark of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymes : The compound's ability to inhibit AChE and other enzymes involved in cellular signaling pathways suggests a multifaceted mechanism of action that may enhance its therapeutic potential .

- Induction of Apoptosis : In cancer cells, it has been observed to induce apoptosis, contributing to its antiproliferative effects. This was evidenced by studies showing increased apoptotic markers in treated cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxyflavone | Hydroxyl group at 7-position | Strong antioxidant activity |

| 6-Bromo-chromone | Bromine at 6-position | Known for antimicrobial properties |

| 5-Hydroxyflavone | Hydroxyl group at 5-position | Demonstrates neuroprotective effects |

The bromination pattern and hydroxyl substituents in this compound significantly influence its biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Activity : A study published in MDPI demonstrated that derivatives of benzopyran compounds showed significant cytotoxicity against multiple drug-resistant cancer cell lines, highlighting the potential application of 8-Bromo derivatives in oncology .

- Neuroprotective Studies : Research indicated that compounds similar to 8-Bromo derivatives exhibited protective effects against neurotoxicity induced by oxidative stress in neuronal cell lines .

- Mechanistic Insights : Investigations into the binding affinity of this compound with various biological targets provided insights into its mechanism of action, suggesting interactions that could lead to enhanced therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.